2-Chloro-5-methylbenzoyl chloride
Overview
Description
2-Chloro-5-methylbenzoyl chloride is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the fifth position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-methylbenzoyl chloride can be synthesized through the reaction of 2-chloro-5-methylbenzoic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the desired acyl chloride along with the release of sulfur dioxide and hydrogen chloride gases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phosphorus trichloride or oxalyl chloride as chlorinating agents, which can provide higher yields and better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-chloro-5-methylbenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2-chloro-5-methylbenzoyl group into aromatic compounds.
Common Reagents and Conditions
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base such as pyridine.
Water: Hydrolyzes the compound to the corresponding acid.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
2-Chloro-5-methylbenzoic acid: Formed from hydrolysis.
Scientific Research Applications
2-Chloro-5-methylbenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Material Science: Used in the preparation of polymers and advanced materials.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: Utilized in the development of new drug candidates by introducing the 2-chloro-5-methylbenzoyl moiety into bioactive molecules.
Mechanism of Action
The mechanism of action of 2-chloro-5-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. In biological systems, it can modify proteins and enzymes by acylating amino acid residues, which can alter their activity and interactions.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: The parent compound, lacking the chlorine and methyl substituents.
2-Chlorobenzoyl Chloride: Similar structure but without the methyl group.
5-Methylbenzoyl Chloride: Similar structure but without the chlorine atom.
Uniqueness
2-Chloro-5-methylbenzoyl chloride is unique due to the presence of both chlorine and methyl substituents on the benzene ring. This dual substitution can influence its reactivity and the properties of the products formed from its reactions. The chlorine atom can provide additional sites for further functionalization, while the methyl group can affect the compound’s steric and electronic properties.
Properties
IUPAC Name |
2-chloro-5-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBPCOCGEZHKMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567751 | |
Record name | 2-Chloro-5-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-50-5 | |
Record name | 2-Chloro-5-methylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21900-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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